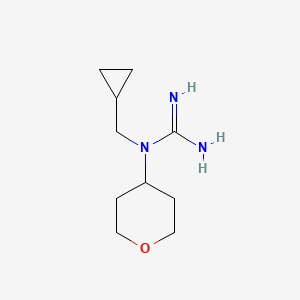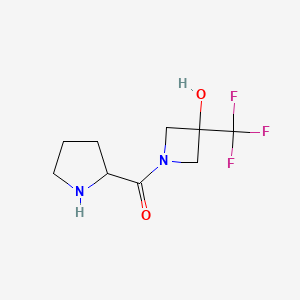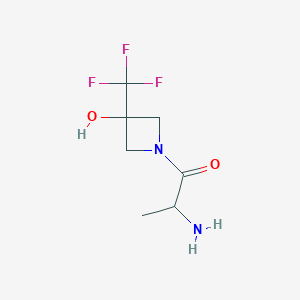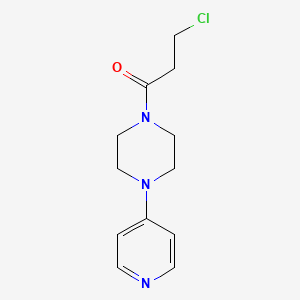
2-Amino-N-Cyclopropyl-N-(Tetrahydro-2H-pyran-4-yl)acetamid
Übersicht
Beschreibung
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von 2H-Pyranen
Die Verbindung „2-Amino-N-Cyclopropyl-N-(Tetrahydro-2H-pyran-4-yl)acetamid“ enthält einen Tetrahydro-2H-pyran-Ring, ein Strukturmotiv, das in vielen Naturprodukten vorkommt . Die Synthese von 2H-Pyranen ist aufgrund ihrer Bedeutung für die Konstruktion vieler Strukturen von Interesse . Die Verbindung könnte möglicherweise zur Synthese von 2H-Pyranen verwendet werden .
Mehrkomponentenreaktion (MCR)-Ansatz
Der Mehrkomponentenreaktion (MCR)-Ansatz ist eine synthetische Strategie, die für die einfache Synthese von Pyran-Derivaten vorgeschlagen wurde . Aufgrund des Vorhandenseins des Pyranrings in der Verbindung könnte diese möglicherweise in MCR-Ansätzen zur Synthese von Pyran-Derivaten verwendet werden .
Behandlung von Stoffwechselstörungen
Es gibt eine Patentanmeldung, die erwähnt, dass Verbindungen mit einer ähnlichen Struktur wie „this compound“ zur Behandlung oder Vorbeugung von Diabetes mellitus (DM), Fettleibigkeit und anderen Stoffwechselstörungen geeignet sind . Obwohl die spezifische Verbindung nicht erwähnt wird, ist es möglich, dass sie ähnliche Anwendungen haben könnte .
Wirkmechanismus
Target of Action
Similar compounds have been identified as selective cb2 receptor agonists .
Mode of Action
If it acts similarly to other CB2 receptor agonists, it may bind to the CB2 receptor and induce a cellular response .
Biochemical Pathways
CB2 receptor agonists generally affect inflammatory and neuropathic pain pathways .
Result of Action
Cb2 receptor agonists are generally associated with the treatment of inflammatory and neuropathic pain .
Biochemische Analyse
Biochemical Properties
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific receptor proteins, modulating their signaling pathways. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the binding of 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide to its target molecules .
Cellular Effects
The effects of 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been observed to impact the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation . Additionally, 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide can affect metabolic pathways by interacting with key enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide has been shown to inhibit certain enzymes involved in metabolic pathways, leading to altered metabolic flux . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting its potential for prolonged biological effects .
Dosage Effects in Animal Models
The effects of 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide vary with different dosages in animal models. At low doses, this compound has been observed to exert beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism. Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of key enzymes, resulting in altered energy production.
Transport and Distribution
The transport and distribution of 2-amino-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biological effects. For instance, this compound has been observed to accumulate in inflamed tissues, where it exerts its anti-inflammatory effects .
Eigenschaften
IUPAC Name |
2-amino-N-cyclopropyl-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-7-10(13)12(8-1-2-8)9-3-5-14-6-4-9/h8-9H,1-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPPKLIJURBQMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCOCC2)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1477483.png)













